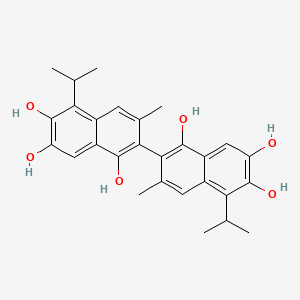

Apogossypol

Description

Properties

CAS No. |

66389-74-0 |

|---|---|

Molecular Formula |

C29H34O7 |

Molecular Weight |

494.6 g/mol |

IUPAC Name |

methanol;3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol |

InChI |

InChI=1S/C28H30O6.CH4O/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;1-2/h7-12,29-34H,1-6H3;2H,1H3 |

InChI Key |

DDVSMQNLYHXDSK-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Apogossypol-Induced Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the molecular mechanisms by which Apogossypol, a derivative of the natural compound Gossypol, induces apoptosis. It provides a detailed examination of its action as a BH3 mimetic, its interaction with the Bcl-2 family of proteins, and the subsequent activation of the intrinsic apoptotic pathway. This guide includes quantitative binding and efficacy data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: BH3 Mimicry and Inhibition of Anti-Apoptotic Bcl-2 Proteins

This compound is a potent, pan-active inhibitor of the anti-apoptotic B-cell lymphoma-2 (Bcl-2) family of proteins.[1] Unlike its parent compound, Gossypol, this compound lacks reactive aldehyde groups, which contributes to its improved efficacy and reduced toxicity in preclinical models.[1][2] The central mechanism of this compound is its function as a BH3 mimetic.

The regulation of apoptosis is critically balanced by the interactions between pro-apoptotic and anti-apoptotic members of the Bcl-2 family.[3] Anti-apoptotic proteins, such as Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, prevent apoptosis by sequestering pro-apoptotic "activator" proteins (e.g., Bim, tBid) and "effector" proteins (Bax, Bak).[1][3] Structural studies have revealed a deep hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, which is responsible for binding the BH3 domain of pro-apoptotic members.[4][5]

This compound mimics the BH3 domain of pro-apoptotic proteins.[4] It competitively binds to this hydrophobic groove on multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1.[3][6][7] This binding event displaces the pro-apoptotic proteins, unleashing their cell-death-inducing functions.[8] Freed activator proteins (like Bim) can then directly activate the effector proteins Bax and Bak.[6] This leads to the oligomerization of Bax and Bak on the outer mitochondrial membrane, resulting in Mitochondrial Outer Membrane Permeabilization (MOMP).[9]

The permeabilization of the mitochondrial membrane is a point of no return in the apoptotic cascade. It facilitates the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[9][10] In the cytosol, cytochrome c associates with Apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates initiator caspase-9.[11][12] Caspase-9 then proteolytically activates effector caspases, primarily caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8][13][14] Studies have demonstrated that this compound treatment leads to the downregulation of Bcl-2 and the upregulation of caspase-3 and caspase-8.[8][15]

The apoptotic activity of this compound is critically dependent on the presence of Bax and Bak, as demonstrated by the lack of cytotoxicity in bax-/-bak-/- double knockout cells.[2][4][7] This confirms that this compound's primary mechanism of action is through the intended mitochondrial pathway.

Quantitative Data: Binding Affinities and Cellular Potency

The efficacy of this compound and its derivatives as pan-Bcl-2 inhibitors has been quantified through various biochemical and cell-based assays. The data presented below summarizes the binding affinities (Ki or IC50) for target proteins and the effective concentrations (EC50) required to inhibit cancer cell growth.

Table 1: Binding Affinity of this compound and Derivatives to Anti-Apoptotic Bcl-2 Family Proteins

| Compound | Bcl-2 | Bcl-xL | Mcl-1 | Bfl-1 | Assay Type | Reference |

| This compound | 0.64 µM (Ki) | 2.80 µM (Ki) | 3.35 µM (Ki) | >10 µM (Ki) | Not Specified | [16] |

| Apogossypolone (ApoG2) | 35 nM (Ki) | 660 nM (Ki) | 25 nM (Ki) | N/A | Cell-Free Assay | [6] |

| BI79D10 | 360 nM (IC50) | 190 nM (IC50) | 520 nM (IC50) | N/A | FPA | [3][7] |

| Compound 8r | 0.32 µM (IC50) | 0.76 µM (IC50) | 0.28 µM (IC50) | 0.73 µM (IC50) | FPA | [1][17] |

| BI-97C1 (Sabutoclax) | Potent | Potent | Potent | N/A | FPA | [18] |

N/A: Data not available. FPA: Fluorescence Polarization Assay.

Table 2: Cellular Potency of this compound Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | EC50 / IC50 | Reference |

| BI79D10 | H460 | Human Lung Cancer | 680 nM (EC50) | [3][7] |

| Compound 8r | H460 | Human Lung Cancer | 0.33 µM (EC50) | [1][17] |

| Compound 8r | BP3 | Human B-cell Lymphoma | 0.66 µM (EC50) | [1] |

| Compound 6i | H460 | Human Lung Cancer | 0.13 µM (IC50) | [19] |

| Compound 6i | H1299 | Human Lung Cancer | 0.31 µM (IC50) | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Fluorescence Polarization Assay (FPA) for Binding Affinity

This assay quantitatively measures the binding of this compound to the BH3-binding groove of anti-apoptotic proteins by competing with a fluorescently labeled BH3 peptide.

Protocol:

-

Reagent Preparation:

-

Prepare purified recombinant anti-apoptotic proteins (e.g., Bcl-xL, Bcl-2, Mcl-1).

-

Synthesize a high-affinity BH3 peptide (e.g., from the Bim protein) and label it with a fluorophore (e.g., FITC).

-

Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.01% Tween-20).

-

-

Assay Execution:

-

In a 96- or 384-well black plate, add the purified anti-apoptotic protein at a constant concentration.

-

Add the serially diluted this compound or a vehicle control (DMSO).

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Add the FITC-labeled BH3 peptide to all wells at a constant concentration.

-

Incubate for another 10-20 minutes to reach binding equilibrium.

-

-

Data Acquisition:

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

-

Analysis:

-

The binding of the small, fluorescent peptide to the large protein results in a high polarization value.

-

This compound displaces the peptide, causing it to tumble more freely and resulting in a low polarization value.

-

Plot the polarization values against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[20]

-

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate that this compound disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins within the cell.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells (e.g., pancreatic cancer cells) and treat with this compound or vehicle control for a specified time.[6]

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant (protein lysate).

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysates.

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate a portion of the lysate with a primary antibody targeting one of the proteins of interest (e.g., anti-Bcl-2 or anti-Mcl-1).

-

Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the suspected interacting protein (e.g., anti-Bax or anti-Bim).

-

Incubate with an HRP-conjugated secondary antibody and detect via chemiluminescence.

-

-

Analysis:

-

A reduced signal for the interacting protein in the this compound-treated sample compared to the control indicates that the compound has disrupted the protein-protein interaction.[6]

-

References

- 1. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Optically Pure Apogossypolone Derivative as Potent Pan-Active Inhibitor of Anti-Apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gossypol, a BH3 mimetic, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]

- 11. genetex.com [genetex.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Gossypol acetic acid induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 15. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. This compound derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Apogossypol: A Pan-Inhibitor of Anti-Apoptotic Bcl-2 Family Proteins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Apogossypol is a derivative of the natural product gossypol, designed to retain the pro-apoptotic activity of its parent compound while exhibiting a more favorable toxicity profile. It functions as a pan-inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. Overexpression of these anti-apoptotic proteins is a common mechanism by which cancer cells evade programmed cell death, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, quantitative binding data, and the experimental methodologies used for its characterization.

Molecular Target and Mechanism of Action

The primary molecular targets of this compound are the anti-apoptotic members of the Bcl-2 protein family, including Bcl-2, Bcl-xL, and Mcl-1.[1][2][3] These proteins are characterized by a surface-exposed hydrophobic groove, which is essential for their function. In healthy cells, this groove binds to the BH3 (Bcl-2 Homology 3) domain of pro-apoptotic effector proteins like Bax and Bak, sequestering them and preventing the initiation of apoptosis.

This compound acts as a BH3 mimetic, meaning it structurally mimics the BH3 domain of pro-apoptotic proteins.[1] It competitively binds to the hydrophobic groove of anti-apoptotic Bcl-2 family members, thereby displacing the pro-apoptotic proteins.[2] This displacement liberates Bax and Bak, which then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. This event triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to programmed cell death.[4][5][6][7][8]

Quantitative Data: Binding Affinities and Cellular Activity

The efficacy of this compound and its derivatives has been quantified through various in vitro assays. The following tables summarize key binding affinity and cellular activity data.

Table 1: Binding Affinity of this compound and Derivatives for Bcl-2 Family Proteins

| Compound | Target Protein | Assay Type | Ki (μM) | IC50 (nM) | Kd (μM) |

| This compound | Bcl-2 | 0.64 | |||

| Bcl-xL | 2.80 | 1.7 | |||

| Mcl-1 | 3.35 | ||||

| BI79D10 (derivative) | Bcl-2 | FPA | 360 | ||

| Bcl-xL | FPA | 190 | 0.17 | ||

| Mcl-1 | FPA | 520 |

FPA: Fluorescence Polarization Assay

Table 2: Cellular Activity of this compound and Derivatives

| Compound | Cell Line | Assay Type | EC50 (μM) |

| This compound | PC3ML | Cell Viability | 10.3 |

| BI79D10 (derivative) | H460 (lung cancer) | Cell Viability | 0.68 |

| BI79D10 (derivative) | PC3ML | Cell Viability | 1.9 - 4.6 |

Experimental Protocols

The characterization of this compound and its interaction with Bcl-2 family proteins involves a range of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization Assay (FPA) for Competitive Binding

This assay is used to determine the inhibitory constant (IC50) of a compound for the interaction between a Bcl-2 family protein and a fluorescently labeled BH3 peptide.

Materials:

-

Purified recombinant Bcl-2 family protein (e.g., Bcl-xL)

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)

-

This compound or its derivatives

-

Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

-

Black, low-volume 96- or 384-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a solution of the Bcl-2 family protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

-

Serially dilute the test compound (this compound) in the assay buffer.

-

In the wells of the microplate, add the protein-peptide mixture.

-

Add the serially diluted test compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

-

Incubate the plate at room temperature for a predetermined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the percentage of inhibition for each compound concentration and plot the data to determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Identification

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a powerful technique to confirm direct binding and map the interaction site of a ligand on a protein.

Materials:

-

¹⁵N-isotopically labeled purified Bcl-2 family protein

-

This compound

-

NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT in 90% H₂O/10% D₂O)

-

NMR spectrometer

Procedure:

-

Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the NMR buffer. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO-d₆).

-

Titrate small aliquots of the this compound stock solution into the protein sample.

-

Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the compound.

-

Overlay the spectra from the titration points with the baseline spectrum.

-

Analyze the chemical shift perturbations (CSPs) of the amide peaks. Significant changes in the chemical shift of specific residues indicate that they are in or near the binding site of this compound.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include control wells with vehicle only.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the data to determine the EC₅₀ value.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits Bcl-2 proteins, leading to apoptosis.

Experimental Workflow for Characterizing a Bcl-2 Inhibitor

Caption: Workflow for characterizing a novel Bcl-2 inhibitor.

Crystallography Data

As of the date of this document, a search of the Protein Data Bank (PDB) reveals no publicly available crystal structures of this compound in complex with any of the Bcl-2 family proteins. The structural understanding of this compound's interaction with its targets is currently based on molecular docking studies, which are guided by the known crystal structures of Bcl-2 family proteins in complex with other ligands, such as BH3 peptides and other small molecule inhibitors.[9][10][11][12][13][14][15] The availability of a co-crystal structure would provide invaluable atomic-level detail of the binding mode and facilitate further structure-based drug design efforts.

Conclusion

This compound is a promising anti-cancer agent that functions by directly targeting and inhibiting the anti-apoptotic Bcl-2 family proteins. Its mechanism of action, involving the disruption of protein-protein interactions to trigger the intrinsic apoptotic pathway, has been well-characterized through a variety of in vitro and cell-based assays. The quantitative data on its binding affinities and cellular activities demonstrate its potential as a lead compound for the development of novel cancer therapeutics. Further structural studies, particularly co-crystallization with its target proteins, will be crucial for the rational design of next-generation inhibitors with improved potency and selectivity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design and real time, in-cell detection of the proapoptotic activity of a novel compound targeting Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gossypol induces apoptosis in human PC-3 prostate cancer cells by modulating caspase-dependent and caspase-independent cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are caspase 8 activators and how do they work? [synapse.patsnap.com]

- 6. Mechanisms of caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ressources.unisciel.fr [ressources.unisciel.fr]

- 8. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STRUCTURE-BASED DISCOVERY OF A NEW CLASS OF Bcl-xL ANTAGONISTS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. researchgate.net [researchgate.net]

Apogossypol: A Deep Dive into its Discovery, Synthesis, and Therapeutic Potential as a Bcl-2 Family Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apogossypol, a semi-synthetic derivative of the natural product gossypol, has emerged as a promising small-molecule inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins. By mimicking the binding of pro-apoptotic BH3-only proteins, this compound and its derivatives induce apoptosis in cancer cells, offering a targeted therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format and detailing experimental protocols for its study.

Discovery and Rationale

The journey to this compound began with gossypol, a natural polyphenolic aldehyde extracted from cottonseed, which demonstrated potent anti-cancer properties.[1][2] However, the clinical development of gossypol was hampered by toxicity issues, largely attributed to its two reactive aldehyde groups.[3][4] This led to the rational design of this compound, a derivative where these aldehyde moieties are removed, resulting in a compound with a significantly improved toxicity profile while retaining, and in some cases enhancing, its pro-apoptotic activity.[3][5] Preclinical studies have shown that this compound is better tolerated in mice than gossypol, with reduced hepatotoxicity and gastrointestinal toxicity.[6]

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through the chemical modification of gossypol. A common method involves the treatment of gossypol or gossypol acetate with a strong base, such as sodium hydroxide, at elevated temperatures.[3][6] This process facilitates the removal of the aldehyde groups. Further modifications at the 5 and 5' positions of the binaphthyl scaffold have yielded a library of this compound derivatives with improved potency and drug-like properties.[6][7]

General Synthesis Workflow

The synthesis of this compound derivatives often follows a multi-step process that can be generalized as follows:

Caption: Generalized synthetic workflow for this compound derivatives.

Mechanism of Action: Targeting the Bcl-2 Family

This compound exerts its pro-apoptotic effects by acting as a pan-inhibitor of the anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[4][8] These proteins are key regulators of the intrinsic pathway of apoptosis and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.

This compound binds to the hydrophobic BH3-binding groove on the surface of anti-apoptotic Bcl-2 proteins. This binding competitively inhibits the interaction between anti-apoptotic proteins and pro-apoptotic effector proteins like Bax and Bak. The release of Bax and Bak from this inhibition leads to their oligomerization at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death.[9][10]

This compound-Induced Apoptosis Signaling Pathway

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Biological Activity

The efficacy of this compound and its derivatives has been evaluated in various cancer cell lines and against isolated Bcl-2 family proteins. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Anti-proliferative Activity of this compound and Derivatives

| Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |

| This compound | PC-3 | Prostate Cancer | ~10 | [11] |

| This compound | DU-145 | Prostate Cancer | ~10 | [11] |

| Apogossypolone | PC-3 | Prostate Cancer | 3-6 fold more potent than Gossypol | [11] |

| Apogossypolone | DU-145 | Prostate Cancer | 3-6 fold more potent than Gossypol | [11] |

| Apogossypolone | MDA-MB-231 | Breast Cancer | 3-6 fold more potent than Gossypol | [11] |

| Derivative 6f | PC3 | Prostate Cancer | 3.10 (IC50 vs Bcl-xL) | [6] |

| Derivative 6f | H460 | Lung Cancer | 3.12 (IC50 vs Bcl-2) | [6] |

| Derivative 6f | BP3 | B-cell Lymphoma | 2.05 (IC50 vs Mcl-1) | [6] |

Table 2: Inhibitory Activity against Bcl-2 Family Proteins

| Compound | Target Protein | Assay Type | IC50 (µM) | Reference |

| This compound | Bcl-2 | Fluorescence Polarization | Not specified | |

| This compound | Bcl-xL | Fluorescence Polarization | Not specified | |

| This compound | Mcl-1 | Fluorescence Polarization | Not specified | |

| Derivative 6f | Bcl-xL | Fluorescence Polarization | 3.10 | [6] |

| Derivative 6f | Bcl-2 | Fluorescence Polarization | 3.12 | [6] |

| Derivative 6f | Mcl-1 | Fluorescence Polarization | 2.05 | [6] |

Detailed Experimental Protocols

Synthesis of this compound from Gossypol Acetate[3]

-

Reaction Setup: A solution of gossypol acetate (1 g, 1.93 mmol) in 10 mL of 40% NaOH is prepared in a round-bottom flask.

-

Reaction Condition: The mixture is heated under a nitrogen atmosphere at 90°C for 2 hours in the dark.

-

Workup: The reaction mixture is cooled and then slowly poured onto a mixture of ice (50 mL) and concentrated H₂SO₄ (10 mL) to precipitate the product.

-

Extraction: The aqueous mixture is extracted with ethyl acetate (3 x 200 mL).

-

Purification: The combined organic phases are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is used in the next step without further purification.

Fluorescence Polarization Assay for Bcl-2 Binding[4][12]

-

Principle: This assay measures the binding of a small molecule inhibitor to a target protein by monitoring changes in the polarization of fluorescently labeled ligand. When the fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling slows, leading to an increase in fluorescence polarization.

-

Reagents:

-

Purified Bcl-2 family protein (e.g., Bcl-xL).

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bad).

-

Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).

-

Test compound (this compound or its derivatives).

-

-

Procedure:

-

Add assay buffer, fluorescently labeled BH3 peptide, and the test compound to the wells of a black microplate.

-

Initiate the binding reaction by adding the Bcl-2 family protein.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.

-

-

Data Analysis: Calculate the percentage of inhibition of binding based on the polarization values of control (no inhibitor) and test wells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Cell Viability Assay[5][13][14]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Reagents:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

Test compound (this compound or its derivatives).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

This compound represents a significant advancement in the development of Bcl-2 family inhibitors, offering a less toxic alternative to its parent compound, gossypol. The extensive research into its synthesis and biological activity has paved the way for the development of novel derivatives with enhanced potency and selectivity. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of cancer drug discovery. Future research will likely focus on optimizing the pharmacokinetic properties of this compound derivatives, exploring their efficacy in combination therapies, and advancing the most promising candidates into clinical trials. The continued investigation of this class of compounds holds great promise for the development of new and effective cancer treatments.

References

- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Practical Strategy to 1,1′-Dideoxygossypol Derivatives from Gossypol and Its Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gossypol induces apoptosis in multiple myeloma cells by inhibition of interleukin-6 signaling and Bcl-2/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of Apogossypolone derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of a gossypol derivative with improved antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Apogossypol: A Pan-Inhibitor of the Bcl-2 Family for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Cancer cells frequently evade this fundamental mechanism by overexpressing anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. This overexpression is a hallmark of cancer and a major contributor to therapeutic resistance. Apogossypol (AT-101), a derivative of the natural product Gossypol, has emerged as a promising pan-Bcl-2 inhibitor, targeting multiple anti-apoptotic Bcl-2 family members to induce apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding affinities, detailed experimental protocols for its evaluation, and a summary of its performance in preclinical and clinical studies.

Introduction: The Rationale for Pan-Bcl-2 Inhibition

The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1) members. The balance between these opposing factions dictates a cell's fate. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins sequesters pro-apoptotic proteins, preventing the initiation of the mitochondrial pathway of apoptosis.

Gossypol, a natural polyphenolic compound extracted from cottonseed, was one of the first small molecules identified to inhibit Bcl-2 family proteins.[1][2] However, its clinical utility has been hampered by toxicity.[3] This led to the development of derivatives with improved therapeutic profiles. This compound was synthesized by removing the reactive aldehyde groups from Gossypol, which were predicted to be non-essential for binding to Bcl-2 proteins but contributed to toxicity.[4] This modification resulted in a compound with superior efficacy and markedly reduced toxicity in preclinical models.[4]

Mechanism of Action: Restoring the Apoptotic Balance

This compound functions as a BH3 mimetic. The BH3 domain is a critical structural motif in pro-apoptotic proteins that enables them to bind to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 family members. By mimicking this interaction, this compound competitively binds to the BH3-binding groove of multiple anti-apoptotic Bcl-2 proteins.[4] This displacement liberates pro-apoptotic proteins, which can then oligomerize and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of caspases, ultimately culminating in apoptosis.

Quantitative Data: Binding Affinities and Cellular Effects

The efficacy of this compound as a pan-Bcl-2 inhibitor is underscored by its binding affinities for various anti-apoptotic family members. The following tables summarize key quantitative data from in vitro and cellular assays.

Table 1: Binding Affinities of this compound and its Derivatives

| Compound | Bcl-2 (Ki, µM) | Bcl-xL (Ki, µM) | Bcl-w (Ki, µM) | Mcl-1 (Ki, µM) | Bfl-1 (IC50, µM) | Reference |

| This compound (AT-101) | 0.64 | 2.80 | 2.10 | 3.35 | >10 | [5] |

| (-) BI97D6 (Derivative) | 0.031 | 0.076 | - | 0.025 | 0.122 | [6][7] |

| Compound 8r (Derivative) | 0.32 | 0.76 | - | 0.28 | 0.73 | [4][8] |

Note: Ki values represent inhibition constants, while IC50 values represent the concentration for 50% inhibition in a competitive binding assay. Lower values indicate higher affinity.

Table 2: Cellular Activity of this compound and its Derivatives

| Compound | Cell Line | Assay | EC50/IC50 (µM) | Reference |

| This compound (AT-101) | PC3ML (Prostate) | Cell Growth | 10.4 | [4] |

| (-) BI97D6 (Derivative) | PC-3 (Prostate) | Cell Growth | 0.22 | [6] |

| (-) BI97D6 (Derivative) | H23 (Lung) | Cell Growth | 0.14 | [6] |

| Compound 8r (Derivative) | Human Lung Cancer | Cell Growth | 0.33 | [4][8] |

| Compound 8r (Derivative) | BP3 Human B-cell Lymphoma | Cell Growth | 0.66 | [4][8] |

Note: EC50/IC50 values in cellular assays represent the concentration required to achieve 50% of the maximum effect (e.g., growth inhibition).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Fluorescence Polarization Assay for Bcl-2 Binding

This assay quantitatively measures the binding of this compound to Bcl-2 family proteins by competing with a fluorescently labeled BH3 peptide.[9][10]

Materials:

-

Purified recombinant Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1)

-

Fluorescein-labeled BH3 peptide (e.g., from Bim or Bad)

-

This compound

-

Assay Buffer (e.g., 20 mM Phosphate buffer pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In each well of the 384-well plate, add the assay buffer.

-

Add the this compound dilution or DMSO (for control wells).

-

Add the fluorescently labeled BH3 peptide to all wells at a fixed concentration (e.g., 5 nM).

-

Add the purified Bcl-2 family protein to all wells except for the "free peptide" control wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.

-

Calculate the percentage of inhibition of binding for each this compound concentration and determine the IC50 value.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11][12][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

If using adherent cells, carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14][15][16]

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT and labeled dUTP)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture and treat cells with this compound as desired.

-

Harvest the cells and wash with PBS.

-

Fix the cells with the fixation solution for 1 hour at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

-

Wash the cells with PBS.

-

Resuspend the cells in the TUNEL reaction mixture and incubate for 60 minutes at 37°C in the dark.

-

Wash the cells with PBS.

-

Analyze the cells by fluorescence microscopy or flow cytometry to detect the labeled DNA strand breaks in apoptotic cells.

Western Blot Analysis of Bcl-2 Family Proteins

Western blotting is used to detect changes in the expression levels of specific Bcl-2 family proteins following treatment with this compound.[2][17][18]

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells using RIPA buffer.

-

Quantify the protein concentration in the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Preclinical and Clinical Landscape

This compound (AT-101) has been evaluated in numerous preclinical and clinical studies across a range of cancer types.

In Vivo Xenograft Studies

In vivo studies using animal models, typically immunodeficient mice bearing human tumor xenografts, have demonstrated the anti-tumor activity of this compound. For instance, in a prostate cancer xenograft model, this compound treatment has been shown to significantly inhibit tumor growth.[19][20] These studies are crucial for evaluating the efficacy, pharmacokinetics, and toxicity of the compound before human trials.

Clinical Trials of AT-101

AT-101 has been investigated in numerous Phase I and II clinical trials, both as a monotherapy and in combination with standard cancer treatments.[21] The results have been mixed, with some studies showing limited efficacy, while others have demonstrated promising results in certain patient populations.[22][23][24]

Table 3: Summary of Selected Clinical Trials of AT-101 (this compound)

| Cancer Type | Phase | Treatment | Key Findings | Reference |

| Recurrent Glioblastoma | II | AT-101 monotherapy | Limited activity as a single agent. | [24][25] |

| Advanced Adrenal Cortical Carcinoma | II | AT-101 monotherapy | No meaningful clinical activity observed. | [22] |

| Recurrent Small Cell Lung Cancer | II | AT-101 monotherapy | Not active in this patient population. | [23] |

| Gastroesophageal Carcinoma | Pilot | AT-101 + Chemoradiation | Complete responses in 11 of 13 patients. | [21] |

The promising results in gastroesophageal cancer when combined with chemoradiation suggest that the therapeutic potential of this compound may be best realized in combination therapies, where it can sensitize cancer cells to other treatments.

Conclusion and Future Directions

This compound is a well-characterized pan-Bcl-2 inhibitor with a clear mechanism of action and demonstrated preclinical activity. While its performance as a monotherapy in clinical trials has been modest in some cancers, its ability to target multiple anti-apoptotic proteins remains a compelling strategy, particularly in combination with other anti-cancer agents. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to this compound-based therapies and on designing rational combination strategies to overcome therapeutic resistance. The development of next-generation derivatives with improved potency and selectivity also holds promise for advancing this class of drugs in the fight against cancer.

References

- 1. A New Synthetic Route for Preparation of Enantiomers of Gossypol and this compound from Racemic Gossypol | Semantic Scholar [semanticscholar.org]

- 2. 2.10. Western Blot Analysis [bio-protocol.org]

- 3. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. An Optically Pure Apogossypolone Derivative as Potent Pan-Active Inhibitor of Anti-Apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An optically pure apogossypolone derivative as potent pan-active inhibitor of anti-apoptotic bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. broadpharm.com [broadpharm.com]

- 14. cellbiologics.com [cellbiologics.com]

- 15. TUNEL staining [abcam.com]

- 16. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 19. This compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24-mediated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A phase II study of the orally administered negative enantiomer of gossypol (AT-101), a BH3 mimetic, in patients with advanced adrenal cortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A phase II study of AT-101 (Gossypol) in chemotherapy-sensitive recurrent extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Clinical trials of R-(-)-gossypol (AT-101) in newly diagnosed and recurrent glioblastoma: NABTT 0602 and NABTT 0702 | PLOS One [journals.plos.org]

The Structure-Activity Relationship of Apogossypol Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of apogossypol derivatives, potent inhibitors of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins. This compound, a derivative of the natural product gossypol, lacks the toxic aldehyde groups of its parent compound, making it a more promising scaffold for the development of anticancer therapeutics.[1][2] This guide summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes the critical signaling pathways and experimental workflows.

Core Concepts: Targeting the Apoptosis Pathway

Defects in the regulation of programmed cell death, or apoptosis, are a hallmark of cancer, contributing to tumor progression and chemoresistance. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[3][4] Anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, are often overexpressed in cancer cells, sequestering pro-apoptotic proteins and preventing cell death.[4][5] this compound and its derivatives act as BH3 mimetics, binding to the BH3 groove of anti-apoptotic Bcl-2 proteins, thereby liberating pro-apoptotic proteins and triggering apoptosis.[3][6]

Quantitative Structure-Activity Relationship Data

The potency and selectivity of this compound derivatives are highly dependent on the nature of the substituents, particularly at the 5 and 5' positions of the naphthalene rings.[3][4][6] The following tables summarize the inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of key this compound and apogossypolone derivatives against various Bcl-2 family proteins and cancer cell lines, providing a clear comparison of their biological activities.

Table 1: In Vitro Binding Affinity of this compound Derivatives to Bcl-2 Family Proteins

| Compound | Target Protein | IC50 (nM) | Reference |

| BI79D10 | Bcl-xL | 190 | [3][7] |

| Bcl-2 | 360 | [3][7] | |

| Mcl-1 | 520 | [3][7] | |

| Compound 6f | Bcl-xL | 3100 | [5][6][8] |

| Bcl-2 | 3120 | [5][6][8] | |

| Mcl-1 | 2050 | [5][6][8] | |

| Compound 8r | Bcl-xL | 760 | [4][9] |

| Bcl-2 | 320 | [4][9] | |

| Mcl-1 | 280 | [4][9] | |

| Bfl-1 | 730 | [4][9] | |

| Sabutoclax (BI-97C1) | Bcl-xL | 310 | [1] |

| Bcl-2 | 320 | [1] |

Table 2: Cellular Activity of this compound Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | EC50 (nM) | Target Protein Expression | Reference |

| BI79D10 | H460 (Lung Cancer) | 680 | High Bcl-2 | [3][7] |

| Compound 6f | PC3 (Prostate Cancer) | - | Bcl-xL | [8] |

| H460 (Lung Cancer) | - | Bcl-2 | [8] | |

| H1299 (Lung Cancer) | - | Mcl-1 | [8] | |

| BP3 (B-cell Lymphoma) | - | Bfl-1 | [8] | |

| Compound 8r | Human Lung Cancer | 330 | - | [4][9] |

| BP3 (B-cell Lymphoma) | 660 | - | [4][9] | |

| Sabutoclax (BI-97C1) | Human Prostate Cancer | 130 | - | [1] |

Key Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for the evaluation of this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of this compound derivatives. The following sections outline the key experimental protocols cited in the literature.

Synthesis of 5,5'-Substituted this compound Derivatives

The synthesis of 5,5'-substituted this compound derivatives typically begins with gossypol.[3][10] A general synthetic route involves the following steps:

-

Methylation: Gossypol is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base to protect the hydroxyl groups.[3]

-

Deformylation and Formylation: The isopropyl groups are removed, and the 5,5' positions are formylated using titanium tetrachloride and dichloromethyl methyl ether.[3][10]

-

Grignard or Organolithium Reaction: The resulting aldehyde is reacted with various Grignard or organolithium reagents to introduce diverse substituents at the 5,5' positions, forming a secondary alcohol.[3][6]

-

Oxidation: The secondary alcohol is oxidized to a phenone using an oxidizing agent like pyridinium chlorochromate (PCC).[3][6]

-

Reduction (for alkyl derivatives): The phenone or secondary alcohol can be reduced to the corresponding alkyl group using a reducing agent such as triethylsilane.[6]

-

Demethylation: The protecting methyl groups are removed using a demethylating agent like boron tribromide to yield the final 5,5'-substituted this compound derivative.[3][6]

Fluorescence Polarization (FP) Competition Assay

This assay is used to quantify the binding affinity of the derivatives to Bcl-2 family proteins.[3][7]

-

Reagents: Recombinant Bcl-2 family proteins (e.g., Bcl-xL, Bcl-2, Mcl-1), a fluorescently labeled BH3 peptide probe (e.g., FAM-Bad), and the test compounds.

-

Procedure:

-

The fluorescently labeled BH3 peptide is incubated with the target Bcl-2 protein, resulting in a high polarization value.

-

Increasing concentrations of the this compound derivative are added to the mixture.

-

The derivative competes with the fluorescent peptide for binding to the protein.

-

Displacement of the fluorescent peptide leads to a decrease in the polarization value.

-

-

Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in the binding of the fluorescent peptide, is determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

Cell viability assays are performed to determine the cytotoxic effects of the this compound derivatives on cancer cell lines.[3]

-

Cell Culture: Human cancer cell lines (e.g., H460, RS11846) are cultured in appropriate media.[3][7]

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available kit, such as the ATP-LITE assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis induced by the this compound derivatives.[6]

-

Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a defined time.

-

Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

-

PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

-

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Conclusion

The structure-activity relationship of this compound derivatives demonstrates that modifications at the 5 and 5' positions significantly influence their binding affinity to Bcl-2 family proteins and their cellular activity. The development of potent, pan-active inhibitors with improved pharmacological properties, such as BI79D10 and compound 8r, highlights the potential of this chemical scaffold in the design of novel apoptosis-based cancer therapies.[3][4][7][9] Further optimization guided by the SAR data presented herein will be crucial for advancing these promising compounds into clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases | MDPI [mdpi.com]

- 3. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of Apogossypolone derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Apogossypol: A Pan-Bcl-2 Inhibitor for Overcoming Chemoresistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chemoresistance remains a significant hurdle in the effective treatment of many cancers. A primary mechanism by which cancer cells evade the cytotoxic effects of chemotherapy is through the upregulation of anti-apoptotic proteins, particularly those of the B-cell lymphoma 2 (Bcl-2) family. These proteins sequester pro-apoptotic partners, preventing the induction of programmed cell death. Apogossypol, a derivative of the natural compound gossypol, has emerged as a promising small-molecule inhibitor of multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1. By acting as a BH3 mimetic, this compound disrupts the protein-protein interactions that suppress apoptosis, thereby restoring the intrinsic cell death pathway. This guide provides a comprehensive overview of this compound's mechanism of action, its role in overcoming chemoresistance, and detailed experimental protocols for its study.

Mechanism of Action: Restoring the Apoptotic Pathway

This compound functions by binding to the hydrophobic BH3-binding groove of anti-apoptotic Bcl-2 proteins.[1] This competitive inhibition liberates pro-apoptotic effector proteins like Bax and Bak, which can then oligomerize at the mitochondrial outer membrane, leading to its permeabilization.[1] The subsequent release of cytochrome c into the cytosol initiates the caspase cascade, culminating in apoptosis.[2] This mechanism is crucial for overcoming chemoresistance, as many cancer cells rely on the overexpression of anti-apoptotic Bcl-2 proteins for their survival in the face of chemotherapeutic agents.[3]

Quantitative Data on this compound and Related Compounds

The following tables summarize the in vitro efficacy of this compound and its precursor, Gossypol, in various cancer cell lines, including those with a chemoresistant phenotype.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| This compound | LNCaP | Prostate Cancer | 9.57 | [4] |

| Gossypol | LNCaP | Prostate Cancer | 10.35 | [4] |

| Gossypol | SK-mel-19 | Melanoma | 23-46 | [5] |

| Gossypol | Sihas | Cervix Cancer | 23-46 | [5] |

| Gossypol | H69 | Small Cell Lung Cancer | 23-46 | [5] |

| Gossypol | K562 | Myelogenous Leukemia | 23-46 | [5] |

| This compound | Various | Various | >50 | [5] |

| (-)-Gossypol | Various | Reproductive Cancers | 0.86-1.98 | [6] |

| (+/-)-Gossypol | Various | Reproductive Cancers | 1.48-2.65 times less potent than (-)-Gossypol | [6] |

| (+)-Gossypol | Various | Reproductive Cancers | 3.6-12.4 times less potent than (-)-Gossypol | [6] |

Table 1: IC50 Values of this compound and Gossypol in Various Cancer Cell Lines

| Combination Therapy | Cell Line | Cancer Type | Condition | Effect | Citation |

| Gossypol + Gemcitabine | Gemcitabine-Resistant (GEM-R) cell lines with high Bcl-2 expression | Various | Combination | Synergistic cytotoxic effect | [3] |

| Gossypol + Docetaxel | PC-3 | Prostate Cancer | Combination | Synergistically induced apoptosis | [3] |

| Gossypol + Taxanes | MCF-7 | Breast Cancer | Combination | Strong synergistic cytotoxic and apoptotic activity | [7] |

| Apogossypolone (ApoG2) + Gemcitabine | BxPC-3, Colo 357 | Pancreatic Cancer | Combination | Increased cytotoxicity and apoptosis | [1] |

Table 2: Synergistic Effects of this compound and Gossypol in Combination Therapies

Signaling Pathways and Chemoresistance

This compound's primary mechanism for overcoming chemoresistance lies in its ability to directly counteract the overexpression of anti-apoptotic Bcl-2 proteins. However, its effects on other signaling pathways also contribute to its efficacy.

The Intrinsic Apoptosis Pathway

The diagram below illustrates the central role of this compound in restoring the intrinsic apoptosis pathway.

Caption: this compound restores apoptosis by inhibiting anti-apoptotic Bcl-2 proteins.

NRF2/ARE Pathway

Recent studies have implicated the NRF2/ARE pathway in chemoresistance. Overactivation of NRF2 can lead to the upregulation of antioxidant and drug efflux proteins, protecting cancer cells from chemotherapy-induced oxidative stress. Gossypol has been shown to inhibit the NRF2/ARE pathway, thereby re-sensitizing chemo-refractory cancer cells to treatment.[8]

Caption: this compound may overcome chemoresistance by inhibiting the NRF2/ARE pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^5 cells/well in 100 µL of complete medium.[3] Incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium.[3] Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.[1]

-

Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[1]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.[1]

Colony Formation Assay

This assay assesses the long-term proliferative potential of cells after treatment with this compound.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

PBS

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining: Wash the colonies with PBS, fix with methanol for 10 minutes, and then stain with crystal violet solution for 15-30 minutes.

-

Washing and Drying: Gently wash the plates with water and allow them to air dry.

-

Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key apoptosis-regulating proteins after this compound treatment.

Materials:

-

This compound

-

Cancer cell line of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[9]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[9]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.[9]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[9]

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[9]

Conclusion

This compound represents a promising therapeutic strategy for overcoming chemoresistance in a variety of cancers. Its ability to inhibit multiple anti-apoptotic Bcl-2 family members allows it to effectively restore the intrinsic apoptotic pathway, a key mechanism of cell death that is often subverted in resistant tumors. Furthermore, emerging evidence suggests its role in modulating other chemoresistance-related pathways, such as the NRF2/ARE pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in sensitizing cancer cells to conventional chemotherapies. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in combination regimens.

References

- 1. Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination Therapy with Gossypol Reveals Synergism against Gemcitabine Resistance in Cancer Cells with High BCL-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL-Specific Degrader DT2216 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancement of taxane-induced cytotoxicity and apoptosis by gossypol in human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lawdata.com.tw [lawdata.com.tw]

- 9. benchchem.com [benchchem.com]

In Vitro Anti-Cancer Efficacy of Apogossypol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apogossypol, a derivative of the natural compound gossypol, has emerged as a significant small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By mimicking the action of pro-apoptotic BH3-only proteins, this compound instigates programmed cell death in various cancer cell lines, positioning it as a promising candidate for oncologic therapies. This document provides a comprehensive technical overview of the in vitro anti-cancer effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining established experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

The primary anti-cancer activity of this compound stems from its function as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins, which are frequently overexpressed in cancer cells, contributing to their survival and resistance to conventional therapies.[1][2][3][4]

-

BH3 Mimicry : The Bcl-2 family proteins are central regulators of the intrinsic apoptotic pathway.[1][2] A delicate balance between pro-apoptotic members (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) determines cell fate.[2][3] Anti-apoptotic proteins sequester pro-apoptotic proteins by binding to their BH3 domain through a hydrophobic surface groove.[1][2] this compound functions as a BH3 mimic, competitively binding to this hydrophobic crevice on anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[1][2][5]

-

Induction of Apoptosis : This binding displaces pro-apoptotic proteins, such as Bax and Bak.[3][5] Once liberated, these effector proteins oligomerize on the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating a cascade of caspases (such as caspase-3 and -8) that execute the apoptotic program.[3][6][7] Studies in prostate cancer cells have demonstrated that this compound treatment leads to the downregulation of Bcl-2 and the activation of caspase-3 and caspase-8.[3][8]

-

Induction of Autophagy and Other Mechanisms : Beyond apoptosis, this compound has been shown to induce autophagy in breast and nasopharyngeal cancer cells, as evidenced by the formation of autolysosomes and increased expression of Beclin 1.[9][10] In some contexts, this compound can also induce cell death through endoplasmic reticulum (ER) stress pathways, potentially involving the PERK-CHOP signaling axis.[11][12]

Quantitative Data Summary

The following tables collate quantitative data from various in vitro studies, providing a comparative overview of this compound's efficacy.

Table 1: Binding Affinities and Inhibitory Concentrations of this compound and its Derivatives against Bcl-2 Family Proteins

| Compound | Target Protein | Assay Type | Ki (µM) | IC50 (nM) | Reference |

|---|---|---|---|---|---|

| (-)-Apogossypol | Bcl-xL | Fluorescence Polarization | 1.2 | [4] | |

| (+)-Apogossypol | Bcl-xL | Fluorescence Polarization | 1.7 | [4] | |

| Racemic (±)-Apogossypol | Bcl-xL | Fluorescence Polarization | 3.3 | [4] | |

| (-)-Apogossypol | Mcl-1 | Fluorescence Polarization | 1.4 | [4] | |

| (+)-Apogossypol | Mcl-1 | Fluorescence Polarization | 1.7 | [4] | |

| Racemic (±)-Apogossypol | Mcl-1 | Fluorescence Polarization | 3.1 | [4] | |

| Apogossypolone (ApoG2) | Bcl-2 | Not Specified | 35 | [13] | |

| Apogossypolone (ApoG2) | Mcl-1 | Not Specified | 25 | [13] | |

| BI79D10 (Derivative) | Bcl-xL | Fluorescence Polarization | 190 | [1][2][14] | |

| BI79D10 (Derivative) | Bcl-2 | Fluorescence Polarization | 360 | [1][2][14] |

| BI79D10 (Derivative) | Mcl-1 | Fluorescence Polarization | | 520 |[1][2][14] |

Table 2: In Vitro Anti-proliferative and Cytotoxic Activity of this compound and its Derivatives

| Compound | Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) | Time (h) | Reference |

|---|---|---|---|---|---|---|

| This compound | LNCaP | Prostate Cancer | MTT | 9.57 | 72 | [3] |

| Apogossypolone (ApoG2) | MCF-7 | Breast Cancer | MTT | ~10 (approx.) | 72 | [10][15] |

| Apogossypolone (ApoG2) | U266 | Multiple Myeloma | Not Specified | 0.1 | 48 | [4] |

| Apogossypolone (ApoG2) | Wusl | Multiple Myeloma | Not Specified | 0.2 | 48 | [4] |

| BI79D10 (Derivative) | H460 | Lung Cancer | Cell Growth | 0.68 | Not Specified | [1][14] |

| BI-97C1 (Derivative) | BP3 | B-cell Lymphoma | Cell Growth | 0.049 | Not Specified |[4] |

Table 3: this compound-Induced Changes in Key Apoptosis-Related Protein Expression

| Treatment | Cell Line | Protein | Change in Expression | Method | Reference |

|---|---|---|---|---|---|

| This compound | LNCaP Xenografts | Bcl-2 | Downregulated (to 37% of control) | Immunofluorescence | [3] |

| This compound | LNCaP Xenografts | Caspase-3 | Upregulated (to 67%) | Immunofluorescence | [3] |

| This compound | LNCaP Xenografts | Caspase-8 | Upregulated (to 81%) | Immunofluorescence | [3] |

| Apogossypolone (ApoG2) | CNE-2 | Bcl-2 | Downregulated | Western Blot | [9] |

| Apogossypolone (ApoG2) | MCF-7 | Bcl-2 | Downregulated | Western Blot | [10] |

| Apogossypolone (ApoG2) | MCF-7 | Bax | Upregulated | Western Blot | [10] |

| Apogossypolone (ApoG2) | MCF-7 | Beclin 1 | Upregulated | Western Blot |[10] |

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental procedures are provided below using the DOT language for Graphviz.

Caption: this compound-induced intrinsic apoptotic pathway.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: General experimental workflow for Western Blotting.

Caption: Workflow for Annexin V/PI apoptosis analysis.

Detailed Experimental Protocols

The following are standardized protocols for key in vitro experiments to assess the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity and viability of cancer cells.[16][17]

-

Materials:

-

This compound

-

Target cancer cell line (e.g., LNCaP, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[16][17]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the diluted compound or a vehicle control (e.g., 0.1% DMSO).[16]

-

Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[16]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[16]

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker.[16]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

-

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol quantifies the percentage of cells undergoing apoptosis following treatment with this compound.[16]

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Treated and untreated cell populations

-

Ice-cold PBS

-

Flow cytometer

-

-

Procedure:

-